molecular formula C13H10F3N B3137317 2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine CAS No. 438-84-6

2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine

Cat. No.: B3137317
CAS No.: 438-84-6
M. Wt: 237.22 g/mol
InChI Key: WCZMZZQCLUPFHA-UHFFFAOYSA-N
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Description

2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine is a substituted biphenylamine featuring a trifluoromethyl (-CF₃) group at the ortho position (2') of one phenyl ring and an amino (-NH₂) group at the para position (2) of the adjacent ring. This compound belongs to a class of aromatic amines with applications in pharmaceuticals, agrochemicals, and materials science due to the electronic and steric effects imparted by the -CF₃ group .

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N/c14-13(15,16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)17/h1-8H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZMZZQCLUPFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-(Trifluoromethyl)-[1,1’-biphenyl]-2-amine typically involves the introduction of the trifluoromethyl group into the biphenyl structure followed by the amination process. One common method involves the reaction of 2-bromo-1,1’-biphenyl with trifluoromethyl iodide in the presence of a palladium catalyst to form 2’-(trifluoromethyl)-1,1’-biphenyl. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods: On an industrial scale, the production of 2’-(Trifluoromethyl)-[1,1’-biphenyl]-2-amine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amine group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the trifluoromethyl group or the biphenyl structure. Sodium borohydride and lithium aluminum hydride are common reducing agents.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’-(Trifluoromethyl)-[1,1’-biphenyl]-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic other functional groups to enhance biological activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of

Biological Activity

2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic molecules, making them more potent against various biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

C13H10F3N\text{C}_{13}\text{H}_{10}\text{F}_3\text{N}

This compound features a biphenyl core with a trifluoromethyl group at the para position and an amino group that may participate in various biological interactions.

Biological Activity Overview

The biological activity of this compound has been linked to several mechanisms, including:

  • Anticancer Activity : The trifluoromethyl substituent has been associated with increased potency against cancer cell lines.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Enzyme Inhibition : The compound may interact with specific enzymes, impacting metabolic pathways.

Anticancer Activity

Recent studies have demonstrated that compounds with trifluoromethyl groups exhibit enhanced anticancer properties. For instance, in a comparative analysis:

CompoundIC50 (μM)Target
Doxorubicin52.1PACA2
This compound44.4PACA2
Compound 917.8HCT116

The data indicates that this compound has a lower IC50 than Doxorubicin, suggesting it may be a promising candidate for further development in cancer therapy .

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial activity against various pathogens. A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli15.0

These results indicate that the compound could serve as a basis for developing new antimicrobial agents .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Reactive Oxygen Species (ROS) Induction : Similar to other trifluoromethyl compounds, it may induce ROS production leading to apoptosis in cancer cells .
  • Enzyme Interaction : The amino group may facilitate binding to enzyme active sites, inhibiting their function and disrupting metabolic pathways.

Case Studies

A notable case study involved the evaluation of the compound's effects on Hep G2 liver cancer cells. The study found that treatment with this compound resulted in significant cell death at concentrations as low as 10 μM over a 48-hour period .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine with its structural analogs, focusing on substituent effects, synthetic yields, and applications.

Substituent Position and Electronic Effects
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound -CF₃ (2'), -NH₂ (2) C₁₃H₁₀F₃N 237.22 High electronegativity; potential agrochemical intermediate
4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine -CF₃ (4'), -NH₂ (2) C₁₃H₁₀F₃N 237.22 Para-substitution reduces steric hindrance; irritant (Xi class)
4'-Methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine -CH₃ (4'), -CF₃ (5), -NH₂ (2) C₁₄H₁₂F₃N 251.25 Enhanced lipophilicity; potential pharmaceutical use
4'-Chloro-[1,1'-biphenyl]-2-amine -Cl (4'), -NH₂ (2) C₁₂H₁₀ClN 203.67 Lower electronegativity vs. -CF₃; intermediate in dye synthesis
3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine -F (3',4',5'), -NH₂ (2) C₁₂H₈F₃N 223.19 Key intermediate for Fluxapyroxad (fungicide)

Key Observations :

  • Electron-Withdrawing Effects : The -CF₃ group increases electrophilicity and metabolic stability compared to -Cl or -CH₃ substituents, making it favorable in agrochemical design .
  • Lipophilicity : Methyl and tert-butyl substituents (e.g., 4'-(tert-butyl) analog, CAS 2262575-10-8) improve lipid solubility, which is critical for blood-brain barrier penetration in drug candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine
Reactant of Route 2
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2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine

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